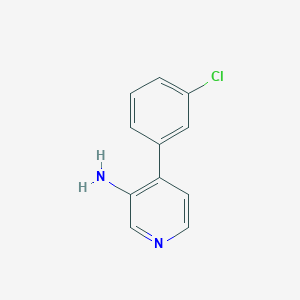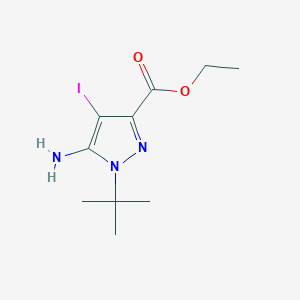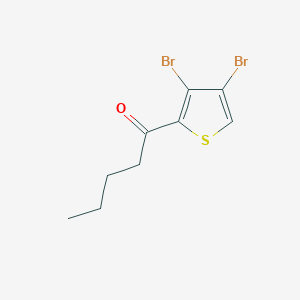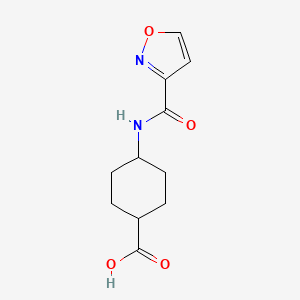
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is an organic compound with the molecular formula C18H20N2. It is a derivative of phenanthroline, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-Tetramethyl-1,10-phenanthroline: Similar structure but with four methyl groups instead of six.
1,10-Phenanthroline: The parent compound without any methyl groups.
2,9-Dimethyl-1,10-phenanthroline: Contains two methyl groups at the 2 and 9 positions.
Uniqueness
3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is unique due to its high degree of methylation, which enhances its lipophilicity and steric bulk. This can lead to different coordination geometries and reactivities compared to less methylated analogs .
Properties
CAS No. |
3002-87-7 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexamethyl-1,10-phenanthroline |
InChI |
InChI=1S/C18H20N2/c1-9-7-19-17-15(11(9)3)13(5)14(6)16-12(4)10(2)8-20-18(16)17/h7-8H,1-6H3 |
InChI Key |
HSWXQAVRNLVYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)C(=C(C3=C(C(=CN=C32)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)


![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)

![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)


